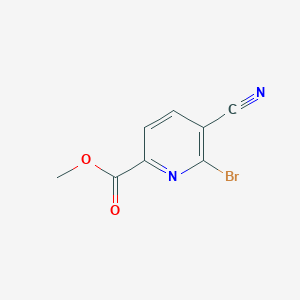
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of isobutyric acid with 1H-pyrazole-1-propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis or the use of heterogeneous catalytic systems to enhance yield and reduce reaction time . These methods are designed to be more efficient and environmentally friendly, aligning with the principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism by which 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
- 3-(1H-Pyrazol-1-yl)propanoic acid
- 3-(1H-Benzimidazol-1-yl)propanoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid
Comparison: Compared to these similar compounds, 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the isobutyramido group, which can influence its reactivity and biological activity. This structural difference may enhance its potential as a therapeutic agent or as a precursor in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-(2-methylpropanoylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-7(2)9(14)12-8(10(15)16)6-13-5-3-4-11-13/h3-5,7-8H,6H2,1-2H3,(H,12,14)(H,15,16) |
Clave InChI |
BKDLRLGHCQVZOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(CN1C=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)






![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)


